3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite

説明

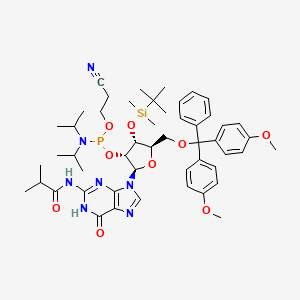

3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite is a specialized nucleoside phosphoramidite used primarily in the synthesis of DNA and RNA oligonucleotides. This compound is characterized by its protective groups, which ensure stability and facilitate the stepwise construction of nucleic acid sequences.

作用機序

Target of Action

The primary target of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite is the DNA and RNA molecules in the cell . This compound is a well-protected nucleoside phosphoramidite that is used in the synthesis of DNA and RNA .

Mode of Action

The compound interacts with its targets (DNA and RNA) through a process known as oligonucleotide synthesis . It is used to form an intermediate that is then reacted with the 3’ - hydroxyl group of silylated cytidine to form the desired product .

Biochemical Pathways

The compound affects the biochemical pathway of nucleic acid synthesis. It plays a crucial role in the formation of DNA and RNA strands, which are essential for the storage and transmission of genetic information .

Result of Action

The result of the compound’s action is the successful synthesis of DNA and RNA. This is crucial for the replication of genetic material and the production of proteins within the cell .

生化学分析

Biochemical Properties

3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of RNA and DNA. The compound interacts with various enzymes and proteins involved in nucleic acid synthesis. For instance, it is used in conjunction with enzymes like DNA polymerase and RNA polymerase, which facilitate the incorporation of nucleotides into growing DNA or RNA strands. The protective groups on the compound prevent unwanted side reactions, ensuring high fidelity and efficiency in the synthesis process .

Cellular Effects

The effects of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite on cells are primarily observed in its role in oligonucleotide synthesis. This compound influences cell function by enabling the production of synthetic RNA and DNA sequences, which can be used in various cellular processes. For example, synthetic oligonucleotides can be used to modulate gene expression, study cell signaling pathways, and investigate cellular metabolism. The compound’s ability to produce high-quality oligonucleotides makes it a valuable tool in genetic research and biotechnology .

Molecular Mechanism

At the molecular level, 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite exerts its effects through specific binding interactions with biomolecules. The compound’s protective groups, such as TBS and DMT, play a critical role in its mechanism of action. These groups protect the reactive sites of the nucleoside during the synthesis process, preventing premature reactions. Once the synthesis is complete, the protective groups are removed, allowing the nucleoside to participate in the formation of phosphodiester bonds. This precise control over the synthesis process ensures the production of high-fidelity oligonucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its efficacy in oligonucleotide synthesis for extended periods, provided it is stored correctly. Degradation products can form if the compound is not handled properly, potentially affecting the quality of the synthesized oligonucleotides .

Dosage Effects in Animal Models

The effects of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite in animal models vary with different dosages. Studies have shown that low to moderate dosages of the compound are well-tolerated and do not produce significant adverse effects. At high doses, the compound can exhibit toxic effects, potentially impacting cellular function and overall health. It is essential to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical outcomes .

Metabolic Pathways

3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite is involved in metabolic pathways related to nucleic acid synthesis. The compound interacts with enzymes such as DNA polymerase and RNA polymerase, which facilitate the incorporation of nucleotides into DNA and RNA strands. Additionally, the protective groups on the compound are metabolized and removed during the synthesis process, ensuring the proper formation of phosphodiester bonds. These interactions are crucial for the efficient synthesis of high-quality oligonucleotides .

Transport and Distribution

Within cells and tissues, 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound to the site of oligonucleotide synthesis, ensuring its availability for incorporation into growing nucleic acid strands. The compound’s protective groups also influence its localization and accumulation within cells, contributing to its overall efficacy in nucleic acid synthesis .

Subcellular Localization

The subcellular localization of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite is primarily within the nucleus, where nucleic acid synthesis occurs. The compound’s protective groups and targeting signals direct it to specific compartments within the cell, ensuring its availability for incorporation into DNA and RNA strands. Post-translational modifications may also play a role in the compound’s localization, further enhancing its efficacy in oligonucleotide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite typically involves multiple steps, starting with the protection of the nucleoside base and sugar hydroxyl groups. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the 3'-hydroxyl group, while the dimethoxytrityl (DMT) group is used to protect the 5'-hydroxyl group. The isobutyryl group is added to the guanosine base, and the cyanoethyl (CE) group is introduced at the 2'-position.

Industrial Production Methods: In an industrial setting, the synthesis is carried out using automated solid-phase synthesis techniques. This involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support, typically controlled by automated synthesizers.

Types of Reactions:

Oxidation: The phosphoramidite group can be oxidized to form the corresponding phosphate diester, which is crucial for the formation of the DNA backbone.

Reduction: The cyanoethyl group can be reduced to form the corresponding amine, which is often used in the deprotection steps.

Substitution: The protective groups (TBDMS, DMT, and isobutyryl) can be selectively removed under specific conditions to expose the reactive hydroxyl and amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and tetra-n-butylammonium pyridinium dichloroiodate (TBDPI).

Reduction: Reduction of the cyanoethyl group is typically achieved using triethylamine and acetonitrile.

Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), while the DMT group is removed using mild acidic conditions (e.g., trichloroacetic acid).

Major Products Formed:

Phosphate Diesters: Resulting from the oxidation of phosphoramidites.

Deprotected Nucleosides: Resulting from the removal of protective groups.

科学的研究の応用

3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite is extensively used in the field of genetic research and biotechnology. Its primary application is in the synthesis of DNA and RNA oligonucleotides, which are essential for various molecular biology techniques, including gene synthesis, PCR, and sequencing. Additionally, it is used in the development of therapeutic oligonucleotides for gene therapy and antisense technologies.

類似化合物との比較

3'-O-TBDMS-5'-O-DMT-N2-isobutyrylguanosine: Similar to the compound but without the cyanoethyl group.

5'-O-DMT-N2-isobutyrylguanosine: Lacks the protective groups at the 3'-position and the cyanoethyl group.

Uniqueness: The uniqueness of 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite lies in its combination of protective groups, which provide stability and reactivity control, making it highly suitable for automated oligonucleotide synthesis.

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWPNDXSMAHGZ-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。